molecular formula C10H12F2N2O3 B12935199 Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B12935199
M. Wt: 246.21 g/mol
InChI Key: IZWIYJDIBCERDE-ZETCQYMHSA-N
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Description

Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Oxazine ring closure: This can be achieved through cyclization reactions involving appropriate reagents and conditions.

    Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce halogen or amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Lacks the difluoromethyl group.

    Methyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl (S)-5-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H12F2N2O3

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl (5S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C10H12F2N2O3/c1-2-16-10(15)6-5-8-14(13-6)4-3-7(17-8)9(11)12/h5,7,9H,2-4H2,1H3/t7-/m0/s1

InChI Key

IZWIYJDIBCERDE-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C1=NN2CC[C@H](OC2=C1)C(F)F

Canonical SMILES

CCOC(=O)C1=NN2CCC(OC2=C1)C(F)F

Origin of Product

United States

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